Isochroman-3-carboxylic acid
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Overview
Description
Isochroman-3-carboxylic acid is an organic compound belonging to the isochroman family Isochromans are bicyclic structures containing a benzene ring fused to a tetrahydropyran ring this compound is characterized by a carboxyl group (-COOH) attached to the third carbon of the isochroman ring
Mechanism of Action
Mode of Action
It is known that the compound contains an isocoumarin or 3,4-dihydroisocoumarin ring, which are highly interesting for the chemistry of natural compounds and synthetic organic chemistry . The structural specifics of the isocoumarin motif itself, the possibilities for its chemical transformation, and their valuable pharmacological properties have been the subject of research .
Biochemical Pathways
It is known that compounds containing an isocoumarin or 3,4-dihydroisocoumarin ring are involved in a variety of biological processes .
Pharmacokinetics
Modification by amino-acid residues is a popular approach to increasing biological activity and bioavailability .
Result of Action
It is known that compounds containing an isocoumarin or 3,4-dihydroisocoumarin ring have valuable pharmacological properties .
Action Environment
It is known that the chemical transformation possibilities of the isocoumarin motif could potentially be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isochroman-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of allyl ether-tethered ynamides via a metal-free intramolecular alkoxylation-initiated cascade cyclization . This method yields highly functionalized 3-isochromanones under mild reaction conditions. Another method involves the electrochemical α-C(sp3)–H/O–H cross-coupling of isochromans and alcohols in the presence of benzoic acid, which facilitates the electro-oxidation process and increases the product yield .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The electrochemical cross-coupling method mentioned above is particularly suitable for industrial applications due to its mild conditions and scalability.
Chemical Reactions Analysis
Types of Reactions: Isochroman-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed:
Oxidation: Isochromanones or isochromanaldehydes.
Reduction: Isochroman-3-methanol.
Substitution: Halogenated or nitrated isochroman derivatives.
Scientific Research Applications
Isochroman-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: Isochroman derivatives exhibit biological activity and are studied for their potential therapeutic effects.
Medicine: The compound is explored for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: this compound is used in the synthesis of polymers and other materials with specific properties.
Comparison with Similar Compounds
Isochroman-3-carboxylic acid can be compared with other similar compounds such as:
Isochroman-1-carboxylic acid: Differing by the position of the carboxyl group.
3,4-Dihydroisocoumarins: These compounds have a similar bicyclic structure but differ in the saturation of the ring.
Coumarins: Although structurally related, coumarins have a different ring system and exhibit different chemical properties.
This compound is unique due to its specific ring structure and the position of the carboxyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3,4-dihydro-1H-isochromene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)9-5-7-3-1-2-4-8(7)6-13-9/h1-4,9H,5-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXPDVSKXQEYHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261578-13-5 |
Source
|
Record name | 3,4-dihydro-1H-2-benzopyran-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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